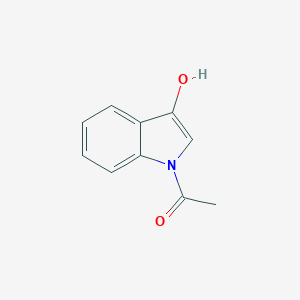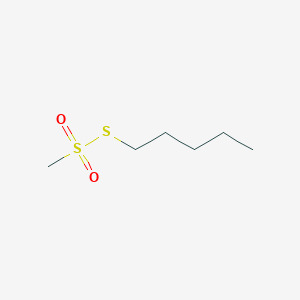
N-Acétyl-3-hydroxyindole
Vue d'ensemble
Description
N-Acetylindoxyl (NAI) is a chemical compound that has been used in various scientific research applications for decades. It is an important reagent for the synthesis of many compounds, and its mechanism of action is well understood. In addition, NAI has been found to have biochemical and physiological effects that make it an attractive tool for lab experiments.
Applications De Recherche Scientifique
Rôle dans la production biotechnologique
Les indoles, y compris la N-acétyl-3-hydroxyindole, ont été utilisés dans la production biotechnologique pour des applications industrielles . Ils sont utilisés dans la production de plusieurs composés halogénés et oxygénés qui peuvent être utilisés comme colorants naturels ou qui ont une activité biologique prometteuse avec un potentiel thérapeutique pour traiter les maladies humaines .
Importance dans la signalisation bactérienne
La this compound joue un rôle important dans la signalisation bactérienne . Il est impliqué dans la détection de quorum, un processus qui permet aux bactéries de s'adapter et de survivre dans les communautés naturelles .
Utilisation dans l'industrie alimentaire et la parfumerie
Les indoles, y compris la this compound, sont précieux pour les applications de saveur et de parfum, par exemple dans l'industrie alimentaire ou la parfumerie .
Rôle dans le traitement des maladies humaines
L'application de dérivés d'indole, y compris la this compound, pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a attiré une attention croissante ces dernières années .
Utilisation dans la synthèse de nouveaux hétérocycles condensés
La N-acétylindoxyle a été utilisée dans la synthèse de nouveaux hétérocycles condensés . Par exemple, des dérivés d'un nouveau système hétérocyclique thiéno [2',3'∶5,6]pyrimido [3,4-a]indole ont été obtenus par réaction de N,O-diacétylindoxyles substitués avec un excès de N- (2-méthyl-3-éthoxycarbonyl-4-thiényl)hydrazine .
Rôle dans la synthèse de dérivés d'indolo [3,2-b]quinoléines
La N-acétylindoxyle a été utilisée dans la synthèse de dérivés d'indolo [3,2-b]quinoléines
Mécanisme D'action
Target of Action
N-Acetyl-3-hydroxyindole, also known as N-Acetylindoxyl or 1-(3-Hydroxy-1H-indol-1-yl)ethanone, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of N-Acetyl-3-hydroxyindole involves a chemical reaction catalyzed by the enzyme Acetylindoxyl oxidase . This reaction, which also involves oxygen, produces N-acetylisatin, a metabolite in the pathway of tryptophan .
Biochemical Pathways
N-Acetyl-3-hydroxyindole is involved in the tryptophan metabolic pathway . Tryptophan is an essential amino acid that is entirely derived from the diet . The bacterial bioconversion of indole, a product of tryptophan metabolism, is initiated by the oxygenation of indole to 3-hydroxyindole .
Result of Action
The result of the action of N-Acetyl-3-hydroxyindole is the production of N-acetylisatin . This metabolite is part of the tryptophan metabolic pathway . Indole derivatives, including N-Acetyl-3-hydroxyindole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of N-Acetyl-3-hydroxyindole can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the metabolism of tryptophan, from which indole and its derivatives are produced . Therefore, changes in the gut microbiota could potentially influence the action, efficacy, and stability of N-Acetyl-3-hydroxyindole.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-Acetyl-3-hydroxyindole is involved in the metabolism of tryptophan . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) . The metabolism of N-Acetyl-3-hydroxyindole in the body occurs via the 5-hydroxyindole and the kynurenine pathways .
Cellular Effects
N-Acetyl-3-hydroxyindole, as a derivative of indole, possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Acetyl-3-hydroxyindole involves its interaction with various enzymes and proteins. For instance, it is a reactant in a chemical reaction catalyzed with the enzyme Acetylindoxyl oxidase . This enzyme plays a crucial role in the conversion of N-Acetyl-3-hydroxyindole into N-acetylisatin .
Temporal Effects in Laboratory Settings
It is known that indole derivatives, including N-Acetyl-3-hydroxyindole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Dosage Effects in Animal Models
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that dosage effects could be significant .
Metabolic Pathways
N-Acetyl-3-hydroxyindole is involved in the metabolism of tryptophan . The metabolism of N-Acetyl-3-hydroxyindole in the body occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) .
Transport and Distribution
As a derivative of indole, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Enzymes involved in indole alkaloid biosynthesis, which may include enzymes interacting with N-Acetyl-3-hydroxyindole, have been found to be both cytoplasmic and associated with thylakoids .
Propriétés
IUPAC Name |
1-(3-hydroxyindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXIAOPPYUVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186694 | |
| Record name | 1H-Indol-3-ol, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33025-60-4 | |
| Record name | 1-(3-Hydroxy-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indol-3-ol, 1-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(3-hydroxy-1H-indol-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)





![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)
![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)




